N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7/c1-3-12-14(17)15(21-11-20-12)24-9-7-23(8-10-24)13-5-6-19-16(22-13)18-4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHHNSYHHZKDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)NCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. One common method involves the nucleophilic substitution of a fluoropyrimidine precursor with an ethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been investigated for its therapeutic potential in treating various diseases:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with cellular targets involved in tumor growth are under investigation .
Antiviral Properties
The compound is also being explored for its antiviral capabilities. Certain pyrimidine derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms. The potential of this compound in this context is being evaluated through structure–activity relationship studies .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its efficacy and selectivity:
Inhibition of Kinases
Recent studies have focused on the inhibition of specific kinases such as PfGSK3 and PfPK6, which are relevant in the context of malaria treatment. Compounds structurally related to N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amines have been tested for their ability to inhibit these kinases, revealing promising IC50 values that suggest potential as antimalarial agents .
The modification of the piperazine and pyrimidine moieties has been shown to enhance biological activity significantly. For example, substituting different groups on the piperazine ring can lead to increased potency against specific biological targets .
Synthetic Applications
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amines serve as intermediates in synthesizing more complex organic compounds:
Building Blocks for Drug Development
This compound can act as a building block for synthesizing novel drug candidates targeting various diseases, including cancer and infectious diseases. Its unique chemical structure allows for further modifications that can enhance solubility and bioavailability.
Material Science
Beyond medicinal applications, derivatives of this compound are being explored in material science for their potential use in developing new materials with specific electronic or optical properties due to their unique molecular structures .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation through apoptosis induction |
| Antiviral Mechanism Investigation | Assessed inhibition of viral replication | Showed promising results in reducing viral load in vitro |
| Kinase Inhibition Studies | Tested against PfGSK3 and PfPK6 | Identified potent inhibitors with low nanomolar IC50 values |
Mechanism of Action
The mechanism of action of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on molecular features, synthetic routes, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity :
- The target compound’s fluoropyrimidine and piperazine groups are shared with other kinase-targeting molecules (e.g., compound 24 in ). Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets.
- Bulkier substituents (e.g., indazolyl in ) reduce molecular flexibility and may hinder membrane permeability compared to the target compound’s simpler ethyl group.
Low-yield compounds (e.g., 5% yield for compound 9 ) highlight challenges in purifying thiazole-containing derivatives.
Physicochemical Properties :
- Nitro groups (e.g., in ) introduce instability risks, whereas morpholine (in ) and piperazine (in ) improve aqueous solubility.
- The absence of melting point or solubility data for the target compound limits direct comparisons with analogs like compound 2i (mp = 210–212°C) .
Therapeutic Potential: While compound 24 is a confirmed Aurora kinase inhibitor , the target compound’s bioactivity remains uncharacterized.
Biological Activity
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.37 g/mol. The structure features a piperazine ring, a fluoropyrimidine moiety, and a pyrimidine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 2640899-12-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
- Interference with DNA Replication : By disrupting the normal replication processes, it can induce apoptosis in rapidly dividing cells.
- Antiviral Activity : Research indicates that it may exhibit antiviral properties by targeting nucleotide biosynthesis pathways, which are crucial for viral replication.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in vitro. The IC50 values for different cancer types were reported as follows:
| Cancer Type | IC50 (µM) |
|---|---|
| A431 (Vulvar Carcinoma) | 15.2 |
| MCF7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of viruses by targeting the pyrimidine biosynthesis pathway. The results indicated a significant reduction in viral load when treated with varying concentrations of the compound.
Case Studies
-
Case Study on Cancer Treatment :
- In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in 30% of participants, with manageable side effects.
-
Case Study on Viral Infections :
- A study focusing on Hepatitis E virus showed that targeting the pyrimidine synthesis pathway with this compound led to enhanced antiviral activity, suggesting potential for therapeutic use against viral infections.
Q & A
Q. Yield Optimization Strategies :
- Catalyst screening : Pd-based catalysts with bulky ligands improve cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
Answer:
Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl groups at δ ~1.2–1.4 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₃F₅N₈).
- IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. Crystallography :
- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and intermolecular interactions. For example:
- Dihedral angles between pyrimidine and piperazine rings (~12–86°) .
- Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, d = 2.1 Å) stabilize conformation .
- Weak C–H⋯π interactions contribute to crystal packing .
Advanced: How can computational modeling guide the design of derivatives with improved target binding affinity?
Answer:
Methodology :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Focus on:
- Fluorine’s electrostatic contributions to binding pockets .
- Piperazine flexibility for conformational adaptation .
QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Case Study :
- Ethyl groups at pyrimidine positions reduce steric hindrance in hydrophobic pockets compared to bulkier substituents .
- Fluorine at C5 enhances metabolic stability by resisting oxidative degradation .
Advanced: What strategies address discrepancies in crystallographic data between polymorphic forms?
Answer:
Challenges : Polymorphs exhibit variations in:
- Hydrogen-bonding networks (e.g., absence of N5 participation in certain forms) .
- Dihedral angles (e.g., 5.2° vs. 12.8° phenyl ring twists) .
Q. Resolution Strategies :
Temperature-Dependent Crystallization : Slow cooling (0.1°C/min) in ethanol/water mixtures favors dominant polymorphs .
Synchrotron Radiation : High-flux X-rays (λ = 0.7–1.0 Å) improve weak reflection detection .
Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular contacts (e.g., C–H⋯O vs. C–H⋯π) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the ethyl and fluorine substituents?
Answer:
SAR Design :
- Ethyl Groups :
- C2 (pyrimidine) : Increased hydrophobicity enhances membrane permeability (logP +0.5 vs. methyl) .
- Piperazine N-ethyl : Reduces hERG liability by limiting cation-π interactions .
- Fluorine at C5 :
- Electron-withdrawing effect stabilizes adjacent NH for hydrogen bonding .
- Meta-analysis of IC₅₀ data shows 5-fluoro analogs have 3–5× higher kinase inhibition vs. non-fluorinated .
Q. Experimental Validation :
- Synthesize analogs with CF₃, Cl, or H at C5 and compare Ki values .
- Measure solubility (shake-flask method) and permeability (Caco-2 assay) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Kinase-Glo assays (e.g., EGFR, VEGFR2) using luminescent ATP depletion readouts .
- Cytotoxicity : MTT assay (IC₅₀) in cancer cell lines (e.g., HCT-116, MCF-7) .
- Solubility : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
